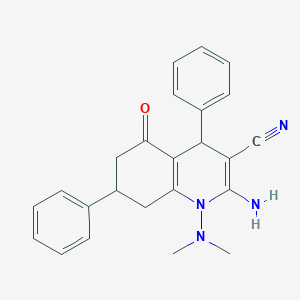
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as BDBM-2655 and is a potential drug candidate for various diseases.
Mechanism of Action
BDBM-2655 works by inhibiting specific enzymes involved in various disease processes. In cancer cells, BDBM-2655 targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme in the DNA repair process, and by inhibiting this enzyme, BDBM-2655 can prevent cancer cells from repairing DNA damage, leading to cell death. In neurodegenerative diseases, BDBM-2655 targets the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. By inhibiting MAO-B, BDBM-2655 can increase dopamine levels in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
BDBM-2655 has several biochemical and physiological effects. In cancer cells, BDBM-2655 can induce cell death by inhibiting DNA repair mechanisms. In neurodegenerative diseases, BDBM-2655 can increase dopamine levels in the brain, leading to improved cognitive function. BDBM-2655 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of BDBM-2655 is its specificity in targeting specific enzymes involved in various disease processes. This specificity reduces the risk of off-target effects, which can be a significant limitation of other drugs. Additionally, BDBM-2655 has shown promising results in pre-clinical studies, indicating its potential as a drug candidate. However, one of the significant limitations of BDBM-2655 is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on BDBM-2655. One area of research is in the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the efficacy and safety of BDBM-2655 in clinical trials. Other future directions include investigating the potential of BDBM-2655 in the treatment of other diseases and exploring the use of BDBM-2655 in combination with other drugs to enhance its therapeutic effects.
Conclusion:
BDBM-2655 is a promising drug candidate that has shown potential in the treatment of various diseases. Its specificity in targeting specific enzymes involved in disease processes reduces the risk of off-target effects, making it a valuable drug candidate. Further research is needed to determine the efficacy and safety of BDBM-2655 in clinical trials and to explore its potential in the treatment of other diseases.
Synthesis Methods
The synthesis of BDBM-2655 involves several steps that require expertise in organic chemistry. The starting materials include 2,4-difluoroaniline and 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction involves the formation of an amide bond between the two starting materials, followed by several purification steps to obtain the final product. The synthesis of BDBM-2655 is a complex process that requires careful attention to detail and quality control.
Scientific Research Applications
BDBM-2655 has shown promising results in various scientific research applications. One of the significant areas of research is in the treatment of cancer. Studies have shown that BDBM-2655 can inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. Additionally, BDBM-2655 has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BDBM-2655 may also have applications in the treatment of infectious diseases such as malaria.
properties
Product Name |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molecular Formula |
C24H20F2N2O4 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H20F2N2O4/c1-12-21(24(30)28-16-7-6-14(25)10-15(16)26)22(23-17(27-12)3-2-4-18(23)29)13-5-8-19-20(9-13)32-11-31-19/h5-10,22,27H,2-4,11H2,1H3,(H,28,30) |
InChI Key |
BTXSWHYEZGKWTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)